
2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide” are not documented in the available literature .Scientific Research Applications
Comprehensive Analysis of 2-Chloro-N-(2-Chloro-6-Fluorobenzyl)-N-Methylacetamide Applications
Molecular Interaction and Inhibition Studies: 2-Chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide may serve as a scaffold for developing inhibitors targeting specific enzymes or receptors. For instance, structurally related compounds have shown potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), crucial in catecholamine synthesis. This suggests possible applications in creating novel therapeutic agents for disorders related to catecholamine regulation.
Drug Metabolism and Transporter Interactions: Research into the metabolism and transporter interactions of related tetrahydroisoquinoline derivatives provides insights into pharmacokinetic properties. Understanding how compounds like 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide are metabolized could guide the optimization of their pharmacological profiles.
Antiviral Activity: Indole derivatives, which share structural similarities with our compound of interest, have demonstrated antiviral activities . This opens up research avenues for 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide in the development of antiviral agents, potentially against a broad range of RNA and DNA viruses.
Anticancer Research: The indole nucleus, found in many bioactive compounds, is known for its anticancer properties . By extension, 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could be investigated for its efficacy in cancer treatment protocols, possibly as a chemotherapeutic agent.
Antimicrobial Studies: Compounds with an indole core are reported to have antimicrobial properties . This suggests that 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could be valuable in researching new antimicrobial agents, particularly against resistant strains.
Neuropharmacological Applications: Given the role of indole derivatives in neuropharmacology, there’s potential for 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide in the development of neuroprotective or neuromodulatory drugs . This could lead to breakthroughs in treating neurodegenerative diseases or psychiatric disorders.
Anti-inflammatory and Analgesic Research: Indole derivatives are known for their anti-inflammatory and analgesic activities . Research into 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could contribute to the discovery of new pain relief medications with fewer side effects.
Antioxidant Properties: The indole nucleus is associated with antioxidant properties, which are crucial in combating oxidative stress-related diseases . Studying 2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide could lead to the development of novel antioxidants.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-8(12)3-2-4-9(7)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEZIAVDDBCIOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-6-fluorobenzyl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

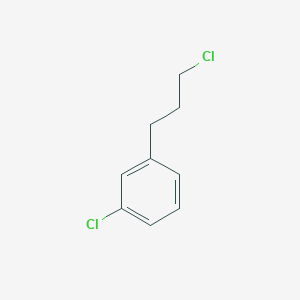
![ethyl 2-(2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2581934.png)


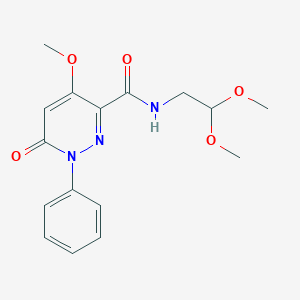
![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2581942.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2581947.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide](/img/structure/B2581948.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2581949.png)
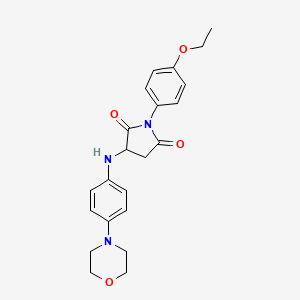
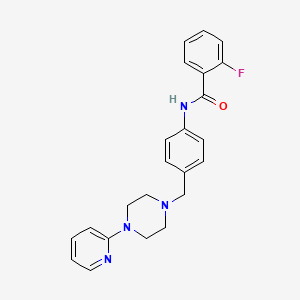
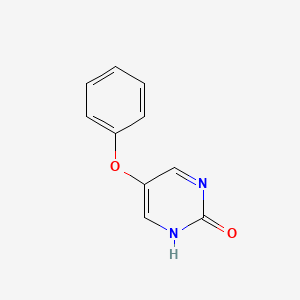
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzo[h]quinolin-4(1H)-one](/img/structure/B2581954.png)